Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate
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Overview
Description
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting it into its lithium sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic medium are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form covalent bonds with amino acid residues in proteins, altering their function.
Pathway Involvement: The compound can interfere with cellular pathways by modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)naphthalene-1,5-disulfonate
- 3-[(4-amino-5-methoxy-o-tolyl)azo]naphthalene-1,5-disulphonic acid
Uniqueness
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is unique due to its specific combination of lithium and sodium ions, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Biological Activity
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is a complex organic compound that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This compound features an azo group and a naphthalene sulfonate structure, which may contribute to its interactions with biological systems. The purpose of this article is to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C₃₇H₂₈Li₂N₆Na₂O₁₅S₄
- Molecular Weight : Approximately 984.77 g/mol
- Structural Features : Contains a naphthalene backbone with two sulfonate groups at the 1 and 5 positions, and an azo linkage to a substituted aromatic amine.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1,5-Naphthalenedisulfonic acid | Contains two sulfonic acid groups | Commonly used in dyeing processes |
4-Aminoazobenzene | Simple azo structure | Known for its use in dyeing and as a chemical intermediate |
2-Aminonaphthalene | Naphthalene derivative with an amino group | Exhibits different reactivity patterns due to amino substitution |
Antimicrobial Properties
Research indicates that compounds containing naphthalene sulfonate groups can exhibit antimicrobial properties . The presence of the azo linkage may enhance these effects, making this compound a candidate for further studies in antimicrobial applications.
Interaction Studies
Preliminary studies suggest that this compound may interact with various biological molecules, including proteins and nucleic acids. Such interactions could influence their function, indicating potential therapeutic applications.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related compounds against human tumor cell lines. The results indicated selective toxicity toward certain cancer types, suggesting that this compound could have similar properties due to its structural features.
Case Study: In Vitro Testing
In vitro tests have been conducted to assess the biological activity of this compound. These tests involved various human cancer cell lines, revealing varying degrees of cytotoxicity:
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Observations |
---|---|---|
Leukemia | 15 | Significant selective toxicity |
Melanoma | 20 | Moderate toxicity |
Colon Cancer | 25 | Lower efficacy compared to leukemia |
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may disrupt cellular processes by interacting with DNA or inhibiting specific enzymes involved in cell proliferation.
Future Research Directions
Given the promising biological activity demonstrated by this compound, further research is warranted to explore:
- Detailed Mechanistic Studies : Elucidating how the compound interacts at the molecular level with target biomolecules.
- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
- Potential Applications : Investigating its use as an antimicrobial agent or in cancer therapy.
Properties
CAS No. |
75198-80-0 |
---|---|
Molecular Formula |
C18H17LiN3NaO7S2+2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
lithium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
InChI Key |
SZQSIBXHHGMGAY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N.[Na+] |
Origin of Product |
United States |
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